N-(2,6-difluorobenzyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
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Overview
Description
N-(2,6-difluorobenzyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorobenzyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves the following steps:
Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via nucleophilic substitution reactions using 2,6-difluorobenzyl halides.
Formation of the Propanamide Linker: The propanamide linker can be formed through amide bond formation reactions, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorobenzyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, acids, or bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-difluorobenzyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
- N-(2,6-difluorobenzyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanamide
Uniqueness
N-(2,6-difluorobenzyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is unique due to its specific structural features, such as the difluorobenzyl group and the benzotriazine core. These features may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H14F2N4O2 |
---|---|
Molecular Weight |
344.31 g/mol |
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C17H14F2N4O2/c18-13-5-3-6-14(19)12(13)10-20-16(24)8-9-23-17(25)11-4-1-2-7-15(11)21-22-23/h1-7H,8-10H2,(H,20,24) |
InChI Key |
KEWWDNJIYIUZEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCC3=C(C=CC=C3F)F |
Origin of Product |
United States |
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